molecular formula C13H19NO5 B2993724 Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate CAS No. 175552-82-6

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Cat. No. B2993724
CAS RN: 175552-82-6
M. Wt: 269.297
InChI Key: FYZDQTBBNXGNLN-UHFFFAOYSA-N
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Description

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a chemical compound with the CAS number 175552-82-6 . It has a molecular weight of 269.30 and a molecular formula of C13H19NO5 .


Molecular Structure Analysis

The molecular structure of Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate consists of 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .

Scientific Research Applications

Stereoselective Synthesis

An efficient stereoselective synthesis method for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is crucial for preparing factor Xa inhibitors, highlighting the compound's application in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

Nanofiber Construction and Sensory Materials

The role of tert-butyl moiety in the formation of organogels was studied, leading to the development of strong blue emissive nanofibers. These nanofibers, constructed from benzothizole modified tert-butyl carbazole derivatives, show potential as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Cyclohexane Oxime Derivatives

A study explored the conformational behavior of trans-3-alkyl-2-chlorocyclohexanones, including tert-butyl derivatives, leading to the formation of oximes and oxime derivatives. This research contributes to understanding the structural behavior of cyclohexanone compounds (Denmark, Dappen, Sear, & Jacobs, 1990).

Catalytic Applications

Research on cyclohexa-1,4-dienes with a tert-butyl group at C3 demonstrated their function as isobutane equivalents when activated by a strong boron Lewis acid. This study opens new avenues for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Epoxidation of Olefins

Tert-butyl hydroperoxide was used in the metal-catalyzed epoxidation of olefins, highlighting its role in catalysis and the formation of by-products through radical reactions (Sheldon, 1973).

Crystal Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was analyzed, revealing its importance as an intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

Pd-Catalyzed Amidation

A study investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides, contributing to the field of organic synthesis and pharmaceutical intermediates (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Redox-Active Electrode Materials

Novel poly(3,6-dithienylcarbazole) derivatives, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), were synthesized for use as redox-active materials in high-performance electrochemical energy storage applications (Yigit & Güllü, 2017).

properties

IUPAC Name

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZDQTBBNXGNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Synthesis routes and methods

Procedure details

A methanolic (700 mL) solution of compound 2 (29 g, 115 mmol) was cooled in an ice bath before the addition of bis(acetoxyiodo) benzene (62 g, 194 mmol) in six portions over a period of 30 minutes. The solution was stirred in the ice bath for 2 hours then brought to room temperature and stirred overnight. The reaction mixture was diluted with ethyl acetate (1.5 L) and rinsed with water, dilute hydrochloric acid, and brine. The aqueous was back-extracted once with ethyl acetate and the organics combined before drying over anhydrous magnesium sulfate, followed by filtration, and solvent evaporation. The resulting liquid was purified over silica gel using a gradient of ethyl acetate (0 to 2%) in heptane, giving 6.9 g (21%) (3) as a yellow-orange solid. Material was sufficiently pure (approx. 95%) by 1H NMR, which was consistent with that reported in the literature (Synthesis 1998, 775).
[Compound]
Name
solution
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
bis(acetoxyiodo) benzene
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Yield
21%

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